α-ブロモシンナムアルデヒド

概要

説明

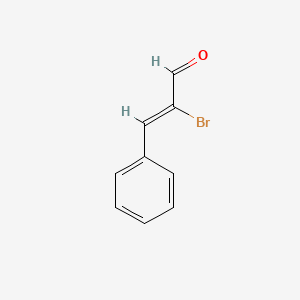

Alpha-Bromocinnamaldehyde is an organic compound with the molecular formula C9H7BrO. It is a derivative of cinnamaldehyde, where a bromine atom is substituted at the alpha position of the cinnamaldehyde structure. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

科学的研究の応用

Alpha-Bromocinnamaldehyde has several applications in scientific research:

作用機序

Target of Action

Alpha-Bromocinnamaldehyde (Br-CA) primarily targets Escherichia coli cells , including those in the exponential phase and the stationary phase . These cells are often tolerant to multiple antibiotics and can lead to recurrent infections and relapse after therapy .

Mode of Action

Br-CA interacts with E. coli cells in a unique way. It is capable of killing all E. coli cells during the exponential phase . Even when multiple types of persisters are induced and exposed to Br-CA, no cells in the ppGpp-overproducing strain or TisB-overexpressing strain survive the treatment of Br-CA .

Biochemical Pathways

coli cells, including those in the stationary phase which are usually highly recalcitrant to antibiotics treatment . This suggests that Br-CA may affect multiple biochemical pathways in E. coli.

Pharmacokinetics

coli suggests that it may have favorable bioavailability .

Result of Action

The result of Br-CA’s action is the complete eradication of E. coli cells. This potent bactericidal activity indicates that Br-CA has a novel mechanism of action and the potential to mitigate the antibiotics resistance crisis .

Action Environment

The action of Br-CA is robust against environmental factors. For instance, neither thiourea (a hydroxyl-radical scavenger) nor DPTA (a Fe 3+ chelator to block the hydroxyl-radical) affect the bactericidal efficiency of Br-CA to kill E. coli .

生化学分析

Biochemical Properties

Alpha-Bromocinnamaldehyde plays a significant role in biochemical reactions, particularly due to its bactericidal properties. It has been shown to effectively eradicate persister cells in Escherichia coli, which are typically resistant to multiple antibiotics . The compound interacts with various biomolecules within the bacterial cells, leading to cell death. Notably, alpha-Bromocinnamaldehyde does not rely on reactive oxygen species for its bactericidal activity, indicating a novel mechanism of action .

Cellular Effects

Alpha-Bromocinnamaldehyde exerts profound effects on various types of cells and cellular processes. In bacterial cells, it disrupts cellular function by targeting persister cells, which are known for their tolerance to antibiotics. This disruption leads to the eradication of these cells, thereby preventing recurrent infections

Molecular Mechanism

The molecular mechanism of alpha-Bromocinnamaldehyde involves its interaction with specific biomolecules within the bacterial cells. It has been observed that the compound can kill Escherichia coli cells during the exponential phase by targeting multiple types of persisters .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of alpha-Bromocinnamaldehyde have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has demonstrated stability in eradicating persister cells in both exponential and stationary phases of bacterial growth . Long-term studies indicate that alpha-Bromocinnamaldehyde maintains its bactericidal activity without significant degradation, making it a reliable agent for antimicrobial applications.

Dosage Effects in Animal Models

The effects of alpha-Bromocinnamaldehyde vary with different dosages in animal models. Studies have shown that the compound is effective at eradicating bacterial cells at concentrations as low as 200 micrograms per milliliter Higher doses may be required to target cells in the stationary phase

Metabolic Pathways

Alpha-Bromocinnamaldehyde is involved in metabolic pathways that contribute to its bactericidal activity. The compound interacts with enzymes and cofactors within bacterial cells, leading to the disruption of metabolic processes essential for cell survival

Transport and Distribution

Within cells and tissues, alpha-Bromocinnamaldehyde is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites where it can exert its bactericidal effects . The distribution and accumulation of alpha-Bromocinnamaldehyde within cells are critical for its efficacy as an antimicrobial agent.

Subcellular Localization

The subcellular localization of alpha-Bromocinnamaldehyde plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within bacterial cells, where it can effectively target and kill persister cells . Post-translational modifications and targeting signals may influence the localization and activity of alpha-Bromocinnamaldehyde, contributing to its unique mechanism of action.

準備方法

Synthetic Routes and Reaction Conditions: Alpha-Bromocinnamaldehyde can be synthesized through several methods. One common method involves the bromination of cinnamaldehyde. The process typically includes the following steps:

Bromination Reaction: Cinnamaldehyde is dissolved in glacial acetic acid and cooled. Bromine is then added to the solution, followed by the addition of anhydrous potassium carbonate. The reaction mixture is heated under reflux for about half an hour, then cooled to precipitate the crude product.

Purification: The crude product is dissolved in ethanol and recrystallized to obtain pure alpha-Bromocinnamaldehyde with a yield of approximately 80%

Industrial Production Methods: In industrial settings, the synthesis of alpha-Bromocinnamaldehyde may involve the use of silica gel-supported bromine and carbon tetrachloride as a solvent. The reaction proceeds through the addition of bromine to cinnamaldehyde, followed by an elimination reaction with sodium carbonate under the influence of a phase transfer catalyst .

化学反応の分析

Types of Reactions: Alpha-Bromocinnamaldehyde undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromine atom.

Oxidation and Reduction: The aldehyde group in alpha-Bromocinnamaldehyde can be oxidized to carboxylic acids or reduced to alcohols.

Addition Reactions: The compound can undergo addition reactions with nucleophiles at the carbonyl carbon.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products:

Oxidation: Produces alpha-bromo-cinnamic acid.

Reduction: Produces alpha-bromo-cinnamyl alcohol.

Substitution: Produces various substituted cinnamaldehyde derivatives

類似化合物との比較

Alpha-Bromocinnamaldehyde can be compared with other cinnamaldehyde derivatives:

Cinnamaldehyde: The parent compound, which lacks the bromine substitution, is less reactive in nucleophilic substitution reactions.

4-Bromocinnamaldehyde: Similar to alpha-Bromocinnamaldehyde but with the bromine atom at the para position, affecting its reactivity and applications.

4-Chlorocinnamaldehyde: Contains a chlorine atom instead of bromine, leading to different chemical properties and reactivity.

Uniqueness: Alpha-Bromocinnamaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other cinnamaldehyde derivatives.

特性

CAS番号 |

5443-49-2 |

|---|---|

分子式 |

C9H7BrO |

分子量 |

211.05 g/mol |

IUPAC名 |

(E)-2-bromo-3-phenylprop-2-enal |

InChI |

InChI=1S/C9H7BrO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-7H/b9-6+ |

InChIキー |

WQRWNOKNRHCLHV-RMKNXTFCSA-N |

SMILES |

C1=CC=C(C=C1)C=C(C=O)Br |

異性体SMILES |

C1=CC=C(C=C1)/C=C(\C=O)/Br |

正規SMILES |

C1=CC=C(C=C1)C=C(C=O)Br |

Key on ui other cas no. |

33603-90-6 |

同義語 |

alpha-bromocinnamaldehyde alpha-bromocinnamic aldehyde |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does alpha-bromocinnamaldehyde exert its bactericidal activity? Is it effective against persistent bacterial populations?

A1: Research suggests that alpha-bromocinnamaldehyde possesses a novel bactericidal mechanism that is independent of reactive oxygen species (ROS) generation. [] Unlike traditional antibiotics, it effectively eradicates persistent Escherichia coli populations, including those overproducing ppGpp, overexpressing TisB, induced by carbonyl cyanide m-chlorophenylhydrazone (CCCP), and even cells in the stationary phase. [] This unique ability to kill persisters makes alpha-bromocinnamaldehyde a promising candidate for combating antibiotic resistance.

Q2: Alpha-bromocinnamaldehyde is reported to be a potent tyrosinase inhibitor. What is its mechanism of action?

A2: Alpha-bromocinnamaldehyde reversibly inhibits both monophenolase and diphenolase activities of mushroom tyrosinase. [] It acts as a static quencher of the enzyme, decreasing the formation of o-quinones. [] Molecular docking studies suggest that alpha-bromocinnamaldehyde does not directly interact with the copper ions in the tyrosinase active site but instead binds to key amino acid residues, hindering substrate binding and catalytic activity. []

Q3: What are the potential concerns regarding the mutagenicity of alpha-bromocinnamaldehyde?

A3: Studies have shown that alpha-bromocinnamaldehyde exhibits significant mutagenicity in Salmonella typhimurium strains, particularly TA100. [] It induced a high number of revertants without metabolic activation, indicating potential genotoxicity. [] This finding raises concerns about the safety of alpha-bromocinnamaldehyde and highlights the need for further investigations into its potential health risks, especially considering its presence in commercial products like anti-mildew agents. []

Q4: What is known about the structure of alpha-bromocinnamaldehyde and its role in its chemical reactivity?

A4: Alpha-bromocinnamaldehyde played a crucial role in identifying a unique spiro imidazolidine-oxazolidine intermediate during a guanidinium ylide mediated aziridination reaction. [] X-ray crystallography confirmed the trans configuration of the spiro intermediate, which readily converted into aziridine products, showcasing the influence of the alpha-bromo substituent on the reaction pathway. [] This finding provides valuable insights into the reactivity profile of alpha-bromocinnamaldehyde and its potential applications in synthetic chemistry.

Q5: What are the implications of the presence of alpha-bromocinnamaldehyde in commercial products?

A5: The detection of high levels of alpha-bromocinnamaldehyde in various commercial products, such as anti-mildew mats, cloths, and gels, raises concerns about potential human exposure. [] Given its established mutagenicity, further research is necessary to assess the risks associated with the use of these products and to develop safer alternatives. [] This highlights the need for stricter regulations and monitoring of chemicals used in consumer goods to minimize potential health risks.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

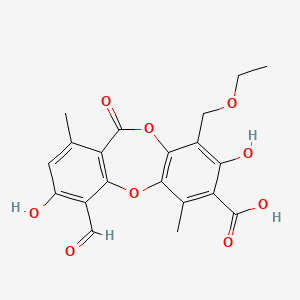

![[(2S,3R,4R,6S)-6-[(2R,3S,6S)-6-[[(1S,4aS,12aR)-3-acetyl-4,4a,6,12a-tetrahydroxy-9-methoxy-11-methyl-2,5,7,10-tetraoxo-1,12-dihydrotetracen-1-yl]oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-hydroxy-3,6-dimethylbenzoate](/img/structure/B1234282.png)

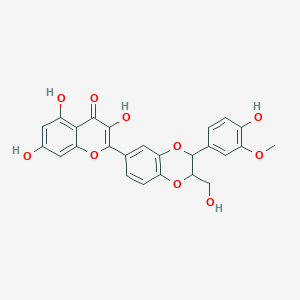

![(3E)-3-[[4-(methylamino)-3-nitrophenyl]methylidene]thiochromen-4-one](/img/structure/B1234285.png)